molecular formula C18H12N2OS B2364234 2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 675854-21-4

2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile

Cat. No. B2364234
CAS RN: 675854-21-4
M. Wt: 304.37
InChI Key: RLDHRFZYYHWZQU-UHFFFAOYSA-N
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Description

This compound is a thiophene-based analog that has been the subject of interest for many scientists due to its potential as a class of biologically active compounds . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of this compound involves a one-pot three-component reaction of the enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90 °C . This process is promoted by an efficient and recyclable nanocatalyst .


Molecular Structure Analysis

The molecular structure of this compound is complex and detailed fluorescence studies have shown that it can function as an effective polarity probe . Further studies are needed to fully understand its molecular structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . This reaction is known as the Gewald reaction .

Scientific Research Applications

Anticancer Activity

The core structure of 2-amino-4H-chromenes has been studied for its anticancer properties. Derivatives of this compound have shown activity against various cancer cell lines, including breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549). The cell viability is often measured by the microculture tetrazolium (MTT) assay, which assesses the effectiveness of these compounds in inhibiting cancer cell growth .

Antimicrobial Effects

2-Amino-tetrahydro-4H-chromene derivatives have also been evaluated for their antimicrobial efficacy. These compounds can be designed to target specific microbial strains, potentially leading to new classes of antibiotics that are effective against resistant bacteria .

Pharmacological Properties

The pharmacological landscape of 2-amino-4H-pyran-3-carbonitrile derivatives, which are structurally related to our compound of interest, is vast. They have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, antihypertensive, and anti-atherosclerotic effects. This suggests that our compound may also exhibit similar pharmacological benefits .

Organic Semiconductor Applications

Thiophene derivatives play a significant role in the development of organic semiconductors. They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The thiophene moiety in the compound could contribute to advancements in these areas .

Synthesis of Heterocyclic Compounds

Due to the presence of orthogonal functional groups, compounds like 2-amino-4H-chromenes can serve as key intermediates in the synthesis of various heterocyclic compounds. This makes them valuable in drug discovery and the development of new synthetic methodologies .

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors in industrial chemistry. The thiophene ring in the compound could be explored for its potential to protect metals and alloys from corrosion, which is crucial in extending the life of industrial materials .

Anesthetic Properties

Some thiophene derivatives have been utilized as anesthetics. For instance, articaine, which contains a thiophene framework, is used as a dental anesthetic in Europe. The thiophene component in our compound might be modified to develop new anesthetic agents .

Anti-Inflammatory Drugs

Thiophene-based drugs such as suprofen, which have anti-inflammatory properties, are already in use. The structural similarity of our compound to these drugs suggests potential applications in the development of new anti-inflammatory medications .

Safety and Hazards

This compound is sold by Sigma-Aldrich as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards. This compound has potential as a class of biologically active compounds, so further exploration of its biological effects could also be a future direction .

properties

IUPAC Name

2-amino-4-thiophen-2-yl-4H-benzo[h]chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c19-10-14-16(15-6-3-9-22-15)13-8-7-11-4-1-2-5-12(11)17(13)21-18(14)20/h1-9,16H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDHRFZYYHWZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=CS4)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(thiophen-2-yl)-4H-benzo[h]chromene-3-carbonitrile

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